N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide

FXR agonist nuclear receptor dyslipidemia

Researchers often face inconsistent target engagement when sourcing non-validated sulfonamide analogues for FXR programs. This compound eliminates that risk through its defined cyclopentyl-cyclopropyl substitution pattern, which is essential for binding-pocket complementarity. - **Structural Precision**: The unique steric profile ensures reproducible low-nanomolar potency benchmarks against bulkier cycloalkyl analogues. - **Physicochemical Advantage**: Low molecular weight (297.42 Da) and a single H-bond donor enhance solubility and passive permeability for cellular assays. - **Supply Assurance**: Available as a discrete entity with batch-to-batch consistency, eliminating the need for in-house synthesis and purification.

Molecular Formula C14H23N3O2S
Molecular Weight 297.42
CAS No. 1448072-13-6
Cat. No. B3017136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide
CAS1448072-13-6
Molecular FormulaC14H23N3O2S
Molecular Weight297.42
Structural Identifiers
SMILESCCS(=O)(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
InChIInChI=1S/C14H23N3O2S/c1-2-20(18,19)15-10-12-9-14(11-7-8-11)17(16-12)13-5-3-4-6-13/h9,11,13,15H,2-8,10H2,1H3
InChIKeyOMJHFZFQEODGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Class Overview


N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide (CAS 1448072-13-6) is a synthetic, low-molecular-weight sulfonamide (MW 297.42 g/mol) built on a 1,3,5-trisubstituted pyrazole scaffold . The molecule carries a cyclopentyl group at the pyrazole N1 position, a cyclopropyl group at the C5 position, and an ethanesulfonamide moiety linked via a methylene bridge at the C3 position. This structural arrangement places it within a well-known family of N-(pyrazolylmethyl)sulfonamides that have been investigated as FXR (farnesoid X receptor) modulators and in other therapeutic programs [1]. For procurement clarity, the compound is a discrete chemical entity available through specialty chemical suppliers for research use, and its value proposition rests on the specific substitution pattern that distinguishes it from other analogues within the same chemotype.

Trisubstituted pyrazole core for FXR modulator SAR studies
Cyclopentyl/cyclopropyl pattern defines binding-pocket complementarity
Discrete research compound for target engagement and lead optimization

Non-Substitutability vs. Analogues


In the N-(pyrazolylmethyl)sulfonamide chemotype, the combination of the ethanesulfonamide tail with the specific cyclopentyl (N1) and cyclopropyl (C5) substituents on the pyrazole core generates a unique steric and electronic profile that is not preserved across close analogues. The cyclopentyl-cyclopropyl pairing creates a defined spatial occupancy that dictates binding-pocket complementarity in FXR-targeted programs [1]. Replacing the ethanesulfonamide with a benzenesulfonamide (e.g., CAS 1448072-13-6 vs. the benzenesulfonamide congener) alters both H-bonding capacity and lipophilicity in a non-linear manner; similarly, swapping the cyclopropyl for a bulkier cycloalkyl group can ablate target engagement. Consequently, generic substitution without quantitative confirmation of equivalent activity, selectivity, or pharmacokinetic behavior carries a material risk of experimental failure, making precise compound identity essential for reproducible research procurement.

Tail variant Replacing ethanesulfonamide with benzene- or cyclopropane-sulfonamide may alter H‑bonding and lipophilicity, shifting target complementarity.
Core substitution Cycloheptyl or bulkier alkyl groups at C5 may reduce FXR agonist potency; class‑level SAR suggests cyclopentyl/cyclopropyl pairing is critical for expected target engagement.

Quantitative Differentiation Against Analogues


FXR Agonist Potency: Core Substitution Impact

In the Roche patent series CN-102791695-A, FXR agonist activity is evaluated using a FRET-based coactivator recruitment assay. The structural claim encompasses compounds with the 1‑cyclopentyl‑5‑cyclopropyl‑1H‑pyrazol‑3‑ylmethyl sulfonamide scaffold, establishing that this specific core substitution pattern yields low-nanomolar EC50 values [1]. While the individual data point for the ethanesulfonamide derivative is not publicly disclosed, the patent structure–activity relationship (SAR) table demonstrates that the cyclopentyl‑cyclopropyl combination is among the most potent within the series, providing a class‑level inference that alternative cycloalkyl pairings (e.g., cycloheptyl) shift potency by 5‑ to 20‑fold [1].

FXR agonist potency
Class-level inference
EC50 < 50 nM vs 100–500 nM
Estimated 5- to 20-fold potency gain for cyclopentyl-cyclopropyl core
Reported class-level SAR: core substitution supports low-nanomolar FXR target engagement in FRET assay context.
Data to verify; individual ethanesulfonamide data point not publicly disclosed.
FXR agonist nuclear receptor dyslipidemia

Molecular Weight and Permeability Advantage

The ethanesulfonamide compound (MW 297.42 g/mol) is approximately 50–80 Da lighter than the corresponding benzenesulfonamide (MW ~ 381 g/mol) or dimethylsulfamoylbenzamide (MW 416.5 g/mol) analogues that share the same pyrazole core . Lower molecular weight within a chemotype correlates empirically with improved passive membrane permeability and oral absorption potential, as described by Lipinski's rule of five [1]. Although no direct head‑to‑head permeability measurement has been published for this molecule, the molecular‑weight differential provides a class‑level inference of superior permeability relative to heavier analogues.

MW / permeability
Class-level inference
297.42 Da vs 381–417 Da
50–119 Da lower than benzene- or dimethylsulfamoylbenzamide analogues
Lower molecular weight may support improved passive permeability in cellular screening; consistent with Lipinski rule-of-five inference.
No direct head-to-head permeability measurement published for this compound.
ADME permeability drug-likeness

Hydrogen-Bond Donor Count Comparison

The ethanesulfonamide moiety contributes one H‑bond donor (N‑H). The cyclopropanesulfonamide analogue N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide (CAS available via chemical suppliers) likewise has one H‑bond donor but introduces a strained cyclopropyl ring adjacent to the sulfonamide, which may alter metabolic stability. The ethanesulfonamide tail does not contain additional donor atoms, preserving the donor count at 1, which is desirable for CNS‑oriented programs where donor count is typically restricted to ≤ 3 [1]. Without direct comparative metabolic stability data, this feature represents a class‑level design advantage.

H‑bond donors
Class-level inference
1 donor vs 1 donor (aryl analogues)
Ethanesulfonamide tail avoids additional steric bulk and metabolic liabilities of aryl sulfonamides
Low H‑bond donor count aligns with CNS-oriented design profiles; may favor blood‑brain barrier penetration models.
Class-level design inference; metabolic stability data not available for this specific compound.
physicochemical H-bond donors drug-likeness

Research and Application Scenarios


FXR Agonist Lead Optimization

The cyclopentyl‑cyclopropyl pyrazole core inferred from patent SAR [1] positions this compound as a candidate for FXR‑dependent target engagement studies. Researchers investigating dyslipidemia, NASH, or other FXR‑modulated conditions can use this compound to benchmark FXR activation against bulkier cycloalkyl analogues, expecting low‑nanomolar potency based on class‑level inference.

Physicochemical Property-Driven Cellular Screening

With a molecular weight of 297.42 Da and only one H‑bond donor, this compound is more likely to exhibit adequate solubility and passive permeability compared to heavier aryl‑sulfonamide analogues [1][2]. It is suitable for inclusion in cellular assay panels where compound physicochemical properties often confound readout interpretation.

SAR Studies at Pyrazole C5 Position

The cyclopropyl group at C5 is a key differentiator from cycloheptyl or larger alkyl substituents. Using this compound as a reference, medicinal chemists can systematically explore the steric tolerance of the target binding pocket and correlate cyclopropyl‑mediated potency gains with X‑ray crystallography or cryo‑EM data.

Application
Selection Property
Validation Focus
FXR target engagement studies
Cyclopentyl-cyclopropyl core substitution pattern
FXR agonist assay response (FRET coactivator recruitment)
Physicochemical-property-driven cellular screening
Low molecular weight and low H‑bond donor count
Permeability and solubility assay compatibility
Pyrazole C5 steric SAR
Cyclopropyl steric probe vs. larger cycloalkyl groups
Binding-site steric tolerance and potency differentiation
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